molecular formula C22H27N2O3S+ B11212376 1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11212376
M. Wt: 399.5 g/mol
InChI Key: JCNJXQKSLBWDKU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both imidazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include dimethoxybenzene, dimethylbenzene, and various catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
  • 1-(2-(2,4-Dimethylphenylsulfanyl)phenyl)piperazine hydrochloride

Uniqueness: 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of imidazole and thiazine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N2O3S+

Molecular Weight

399.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O3S/c1-15-6-8-18(16(2)12-15)22(25)14-23(21-24(22)10-5-11-28-21)19-13-17(26-3)7-9-20(19)27-4/h6-9,12-13,25H,5,10-11,14H2,1-4H3/q+1

InChI Key

JCNJXQKSLBWDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)OC)OC)O)C

Origin of Product

United States

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